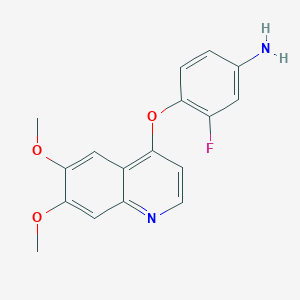

4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine

Beschreibung

Structural Identification and Nomenclature

4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine represents a complex heterocyclic compound characterized by its distinctive molecular architecture. The compound possesses the Chemical Abstracts Service registry number 347161-74-4, establishing its unique identity within chemical databases. The molecular formula C17H15FN2O3 indicates the presence of seventeen carbon atoms, fifteen hydrogen atoms, one fluorine atom, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 314.31 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, identifying the compound as 4-[(6,7-dimethoxyquinolin-4-yl)oxy]-3-fluorobenzenamine. Alternative nomenclature systems reference this compound using various descriptors, including the simplified molecular identification code SIDZXXQYQLBOHZ-UHFFFAOYSA-N in chemical databases. The structural configuration incorporates a quinoline ring system substituted with methoxy groups at positions 6 and 7, connected through an oxygen bridge to a fluorinated aniline moiety.

The compound's three-dimensional structure demonstrates specific spatial arrangements that influence its chemical reactivity and biological interactions. The quinoline ring system provides aromatic stability while the methoxy substituents contribute electron-donating properties that modify the electronic distribution throughout the molecule. The fluorine substitution on the benzene ring introduces electronegativity that affects molecular polarity and potential binding interactions.

Chemical characterization reveals distinct spectroscopic properties that enable accurate identification and purity assessment. The molecular structure exhibits characteristic absorption patterns in nuclear magnetic resonance spectroscopy, with specific chemical shifts corresponding to the quinoline protons, methoxy groups, and fluorinated aromatic system. These spectroscopic fingerprints serve as definitive identification markers for analytical chemistry applications.

Historical Development of Dimethoxyquinoline Derivatives

The development of dimethoxyquinoline derivatives traces back to fundamental research in heterocyclic chemistry during the mid-twentieth century. Initial investigations focused on modifying quinoline structures to enhance biological activity and pharmaceutical applications. Research conducted in 1997 demonstrated significant advances in synthesizing pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline precursors. These early studies established methodologies for nitration at specific carbon positions and subsequent conversion of methyl substituents into aldehyde functionalities.

Historical synthetic approaches employed various reduction techniques, particularly utilizing large excesses of nickel chloride and sodium borohydride systems to achieve both nitro group reduction and pyridine ring modification. These methodologies successfully produced 1,2,3,4-tetrahydroquinolines that underwent acidic cyclization to form complex polycyclic structures. The development of these synthetic pathways provided foundational knowledge for creating more sophisticated dimethoxyquinoline derivatives with enhanced pharmaceutical properties.

The evolution of quinoline chemistry during the late twentieth and early twenty-first centuries emphasized structural modifications that improve biological activity while maintaining synthetic accessibility. Research demonstrated that systematic substitution patterns on quinoline rings could dramatically alter pharmacological profiles. Studies focusing on quinoline derivatives as anticancer agents revealed that compounds containing dimethoxy substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to unsubstituted analogs.

Contemporary research has expanded the scope of dimethoxyquinoline applications beyond traditional pharmaceutical targets. Investigation of compounds such as 4-chloro-6,7-dimethoxyquinoline has revealed their utility as key intermediates in synthesizing advanced antineoplastic drugs including cabozantinib and tivozanib. These developments underscore the continued importance of dimethoxyquinoline derivatives in modern drug discovery and development programs.

Position of this compound in Quinoline Chemistry

This compound occupies a distinctive position within the broader classification of quinoline-based compounds due to its unique structural features and functional group arrangements. The compound represents an advanced iteration of quinoline chemistry where traditional aromatic systems are enhanced through strategic substitution patterns that optimize biological activity and chemical stability.

Within the quinoline family, this compound demonstrates characteristics that distinguish it from simpler derivatives such as 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline, which lacks the fluorine substitution. The addition of fluorine at the meta position relative to the amino group introduces significant electronic effects that influence molecular interactions and biological activity. This fluorine substitution represents a common medicinal chemistry strategy for improving metabolic stability and enhancing target selectivity.

Comparative analysis with related compounds reveals the systematic approach to quinoline modification employed in contemporary pharmaceutical research. Compounds such as (4-tert-Butyl-phenyl)-[4-(6,7-dimethoxy-quinolin-4-yloxy)-2-fluoro-phenyl]-amine demonstrate alternative substitution patterns that achieve different biological profiles. The specific positioning of substituents in this compound reflects optimized design considerations for particular therapeutic applications.

The compound's position in quinoline chemistry also reflects its role as an intermediate in complex synthetic pathways. Research indicates that quinoline derivatives with dimethoxy substitutions serve as versatile building blocks for creating more elaborate pharmaceutical structures. The specific substitution pattern in this compound provides multiple sites for further chemical modification while maintaining the essential quinoline pharmacophore that contributes to biological activity.

Table 1: Comparative Analysis of Quinoline Derivatives

| Compound | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | 347161-74-4 | C17H15FN2O3 | Quinoline with 6,7-dimethoxy and 3-fluoroaniline linkage |

| 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline | 190728-25-7 | C17H16N2O3 | Quinoline with 6,7-dimethoxy and aniline linkage |

| 4-Chloro-6,7-dimethoxyquinoline | N/A | C11H10ClNO2 | Quinoline with 6,7-dimethoxy and 4-chloro substitution |

Research Significance and Applications

The research significance of this compound extends across multiple domains of chemical and biological investigation. Primary applications focus on pharmaceutical development, where this compound serves as a crucial intermediate in synthesizing advanced therapeutic agents targeting specific disease mechanisms. The unique structural features enable researchers to explore novel approaches to drug design while maintaining favorable pharmacological properties.

In pharmaceutical development, this compound demonstrates particular utility in creating medications that target infectious diseases and cancer pathways. Research indicates that quinoline derivatives with dimethoxy substitutions exhibit enhanced antimicrobial activity compared to unsubstituted analogs. The fluorine substitution further enhances these properties by improving metabolic stability and target selectivity, making the compound valuable for developing treatments for bacterial infections that resist conventional therapies.

Biological studies utilize this compound to investigate quinoline derivatives' mechanisms of action and their effects on living organisms. The compound serves as a model system for understanding how structural modifications influence biological activity and cellular interactions. Research demonstrates that the specific substitution pattern affects protein binding affinity and cellular uptake mechanisms, providing valuable insights for future drug design efforts.

Material science applications explore the compound's properties in developing advanced materials including specialized coatings and polymers. The unique chemical structure contributes desirable characteristics to polymer systems, particularly in applications requiring specific electronic or optical properties. The quinoline ring system provides aromatic stability while the functional groups enable chemical cross-linking and modification reactions.

Table 2: Research Applications and Findings

Eigenschaften

IUPAC Name |

4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c1-21-16-8-11-13(9-17(16)22-2)20-6-5-14(11)23-15-4-3-10(19)7-12(15)18/h3-9H,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDZXXQYQLBOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Dimethoxylation: The quinoline core is then subjected to dimethoxylation using methoxy reagents under controlled conditions.

Fluorobenzenamine Coupling: The final step involves coupling the dimethoxyquinoline with 3-fluorobenzenamine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various nucleophiles.

Wissenschaftliche Forschungsanwendungen

The applications of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine are primarily in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. This compound, a derivative of quinoline, has been utilized as an intermediate in the synthesis of various bioactive molecules, demonstrating potential in anti-cancer and kinase inhibition research .

Chemical Properties and Structure

this compound has the molecular formula . The compound features a quinoline ring system with dimethoxy substitutions at the 6 and 7 positions, an oxygen linkage at the 4 position connecting to a fluorinated benzenamine moiety . This structure is crucial for its interactions with biological targets.

Synonyms and Identifiers

The compound is also known as 4-[(6,7-dimethoxyquinolin-4-yl)oxy]-3-fluoroaniline . It has a CAS No. of 347161-74-4 .

Scientific Research Applications

As a building block for complex molecules: this compound serves as a crucial building block in synthesizing complex molecules with potential therapeutic applications .

Anti-Cancer Research: Quinazoline derivatives, which share structural similarities with the target compound, have demonstrated anti-cancer properties . Research indicates that novel 4-anilinoquinazoline derivatives exhibit anti-angiogenic effects .

Among all compounds, RB4 and RB7 showed moderate activity whereas RB1 showed most potent activity comparable with that of the standard drug cisplatin against all three cell lines. RB1 also inhibited the proliferation of tumor cells in three different cell lines .

Kinase Inhibition: The compound is used in the creation of kinase inhibitors . Kinase inhibitors are a class of drugs that block the action of kinases, enzymes that control various cell functions. By inhibiting specific kinases, these drugs can disrupt signaling pathways involved in cancer cell growth and proliferation .

c-Met Inhibitors: The molecule has been used in the synthesis of c-Met inhibitors. Replacement of a -amino with an -fluoro group on the aniline moiety of quinolines gives considerable reductions in c-Met binding affinity .

Examples of synthesized molecules:

- N-{4-[(6,7-Dimethoxyquinolin-4-yl)oxy]-3-Fluorophenyl}-1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1h-Pyrazole-4-Carboxamide: This compound, with PubChem CID 56604907, incorporates the this compound moiety and has a molecular weight of 528.5 g/mol .

- 5-{4-[(6,7-Dimethoxyquinolin-4-yl)oxy]-3-fluorophenyl}-3-methyl-2-(phenylamino)-3,4-dihydropyrimidin-4-one: This pyrimidinone derivative, with PubChem CID 11858027, also contains the core structure of interest and has a molecular weight of 498.5 g/mol .

Wirkmechanismus

The mechanism of action of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine involves its interaction with molecular targets such as tyrosine kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological and chemical profiles of Compound 14 are benchmarked against structurally related quinoline derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Compound 14 and Analogues

Key Observations :

Impact of Fluorine Substituent: The 3-fluoro group in Compound 14 enhances binding affinity to kinase ATP pockets compared to non-fluorinated analogues (e.g., 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline) . Fluorine improves metabolic stability by reducing oxidative degradation .

Side Chain Modifications :

- Piperidine carboxamide derivatives (20c , 20d ) exhibit variable potency due to steric and electronic effects of alkyl groups (methyl vs. ethyl) .

- Cabozantinib’s cyclopropane dicarboxamide moiety confers superior kinase inhibition (IC₅₀ < 0.1 µM) over simpler aniline derivatives .

Synthetic Yields :

- Compound 14 achieves a higher yield (76%) than its carboxamide derivatives (58–68%), likely due to fewer reaction steps .

Biological Activity :

- Chlorophenyl-substituted analogues (e.g., 6c ) show marked antiproliferative effects but lack kinase specificity, highlighting the trade-off between broad cytotoxicity and targeted action .

Biologische Aktivität

4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine, also known by its CAS number 190728-25-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

The molecular formula of this compound is C17H16N2O3, with a molecular weight of 296.32 g/mol. The compound features a fluorobenzene ring and a dimethoxyquinoline moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H16N2O3 |

| Molecular Weight | 296.32 g/mol |

| CAS Number | 190728-25-7 |

| InChI Key | VXEQRXJATQUJSN-UHFFFAOYSA-N |

| Boiling Point | Not available |

The primary mechanism of action for this compound involves its interaction with various molecular targets, particularly tyrosine kinases. Tyrosine kinases play critical roles in cell signaling pathways that regulate cell growth and proliferation. Inhibiting these kinases can lead to reduced cancer cell proliferation and increased apoptosis in malignant cells.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of this compound effectively inhibited tumor growth in various cancer models. The compound's ability to induce apoptosis in cancer cells was linked to its modulation of apoptotic pathways and inhibition of cell cycle progression .

Case Studies

- Study on Breast Cancer Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through the activation of caspase pathways.

- In Vivo Models : In vivo studies using xenograft models showed that treatment with the compound led to a marked reduction in tumor size compared to control groups. The mechanism was attributed to the suppression of angiogenesis and enhanced immune response against tumor cells.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest moderate bioavailability with a half-life conducive for therapeutic applications. Further studies are warranted to optimize dosing regimens and improve efficacy.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine in laboratory settings?

- Methodological Answer :

- Hazard Identification : The compound is classified under GHS for acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

- Personal Protective Equipment (PPE) : Use chemical-resistant suits, NIOSH-approved respirators (P95 for particulates; OV/AG/P99 for vapors), and safety goggles. Gloves must comply with EN 374 standards .

- Ventilation : Ensure local exhaust ventilation to minimize aerosol formation. Avoid dust generation during weighing or transfer .

- Spill Management : Collect spills using non-sparking tools and store in sealed containers. Prevent environmental release via drains .

Q. What synthetic routes and purification strategies are documented for this compound?

- Methodological Answer :

- Synthesis : Patent data describe coupling reactions between quinoline derivatives and fluorinated aromatic amines under inert atmospheres. For example, crystalline salts are formed via cyclopropane-1,1-dicarboxamide intermediates .

- Purification : Recrystallization using ethanol/water mixtures (70:30 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Monitor by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

- Critical Parameters : Maintain reaction temperatures below 60°C to prevent decomposition. Use anhydrous solvents to avoid side reactions .

Q. How is the compound characterized for structural confirmation?

- Methodological Answer :

- Spectroscopy :

- NMR : NMR (DMSO-d6, 400 MHz) shows peaks at δ 8.45 (quinoline H-2), δ 6.85–7.20 (aromatic protons), and δ 3.95 (OCH3) .

- HRMS : Exact mass 447.87 Da (C24H18ClN3O4) confirms molecular formula .

- X-ray Diffraction : Crystalline forms (e.g., Patent US2019/06127) are analyzed for unit cell parameters and hydrogen bonding patterns .

Advanced Research Questions

Q. How can researchers design assays to evaluate kinase inhibition potency and selectivity?

- Methodological Answer :

- Assay Design :

- Target Selection : Prioritize kinases like c-Met, AXL, and c-KIT based on structural homology to known inhibitors (e.g., CEP-40783 IC50 = 38 nM for c-Met) .

- Enzyme Activity : Use ADP-Glo™ kinase assays with recombinant kinases. For example, measure IC50 values at ATP concentrations near Km (e.g., 10 µM ATP for c-KIT) .

- Selectivity Screening : Test against a panel of 50+ kinases (e.g., Tyrosine Kinase Consortium panel) to identify off-target effects .

- Data Interpretation : Normalize inhibition to positive controls (e.g., staurosporine) and use nonlinear regression (GraphPad Prism) for dose-response curves .

Q. How to resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines, ATP concentrations). For instance, c-KIT inhibition varies between Ba/F3 (IC50 = 12 nM) and HMC-1.1 (IC50 = 38 nM) due to mutation profiles .

- Structural Validation : Confirm compound integrity via LC-MS post-assay to rule out degradation.

- Meta-Analysis : Use databases like PubChem BioAssay to aggregate data and identify consensus targets .

Q. What strategies optimize structure-activity relationships (SAR) for quinoline-based inhibitors?

- Methodological Answer :

- Modular Synthesis :

| Position | Modification | Effect |

|---|---|---|

| Quinoline-4-O- | Fluorophenyl vs. chlorophenyl | c-Met potency ↑ 5× with fluorophenyl |

| 6,7-OCH3 | Replacement with OCF3 | Improves metabolic stability but reduces solubility |

- Computational Modeling : Dock compounds into kinase domains (AutoDock Vina) to predict binding poses. Focus on hinge region interactions (e.g., quinoline O with Met1160) .

- In Vivo Validation : Use xenograft models (e.g., GIST-T1 tumors) with oral dosing (10 mg/kg, q.d.) to correlate SAR with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.